REACTION_CXSMILES
|
[Sn](Cl)Cl.[F:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([N+:12]([O-])=O)[CH:6]=1.[OH-].[Na+]>CCO>[NH2:12][C:7]1[CH:6]=[C:5]([F:4])[CH:10]=[CH:9][C:8]=1[OH:11] |f:2.3|
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Name
|
|
Quantity
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12.1 g
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Type
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reactant
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Smiles
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[Sn](Cl)Cl
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
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45 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
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70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
ADDITION
|
Details
|
was poured onto ice (˜200 mL)
|
Type
|
TEMPERATURE
|
Details
|
After warming to rt
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Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined EtOAc extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |